Benzyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate
Description
Benzyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate is a piperazine derivative featuring a benzyl carbamate group and a pyrimidine ring substituted with a trifluoromethyl (-CF₃) moiety at the 6-position. The compound’s structure combines a rigid pyrimidine core with a flexible piperazine backbone, making it a versatile intermediate in medicinal chemistry, particularly for kinase inhibitors and receptor antagonists. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the benzyl ester serves as a protective group for secondary amine functionalization .
Properties
IUPAC Name |
benzyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O2/c18-17(19,20)14-10-15(22-12-21-14)23-6-8-24(9-7-23)16(25)26-11-13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCQXZPFRAVLBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate typically involves multiple steps. One common route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as trifluoromethyl-substituted aldehydes and amines.
Piperazine Ring Formation: The piperazine ring is often formed through cyclization reactions involving ethylenediamine derivatives.
Coupling Reactions: The final step involves coupling the pyrimidine and piperazine rings using benzyl chloroformate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrimidine rings using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for probing biological pathways.
Materials Science: It is explored for its use in the development of novel materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of Benzyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Piperazine-Pyrimidine Derivatives
Substituent Variations on the Pyrimidine Ring
tert-Butyl 4-[5-Nitro-6-(Trifluoromethyl)Pyrimidin-4-yl]Piperazine-1-Carboxylate ()
- Key Differences: Replaces the benzyl ester with a tert-butyl carbamate and introduces a nitro (-NO₂) group at the 5-position of the pyrimidine.
- Impact: The tert-butyl group improves steric protection during synthesis but requires acidic conditions for deprotection (e.g., HCl in dioxane) .
- Synthesis : Uses 19F NMR for characterization, confirming trifluoromethyl substitution .
tert-Butyl 4-(6-Chloro-2-(Methylthio)Pyrimidin-4-yl)Piperazine-1-Carboxylate ()
- Key Differences : Substitutes -CF₃ with -Cl and -SMe groups at the 6- and 2-positions of the pyrimidine.
- Methylthio may improve solubility due to sulfur’s polarizability.
Variations in the Piperazine Backbone
Benzyl 4-Phenylpiperazine-1-Carboxylate ()
- Key Differences : Replaces the pyrimidine ring with a phenyl group.
- Impact :
Benzyl 4-Methylpiperazine-1-Carboxylate ()
- Key Differences : Substitutes the pyrimidine with a methyl group.
- Impact: Simplified structure reduces molecular weight (234.29 g/mol vs. Lower complexity diminishes utility in target-specific drug design.
Ester Group Modifications
Ethyl 4-(1-(3-Chloro-4-Methylphenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl)Piperazine-1-Carboxylate ()
- Key Differences : Uses an ethyl ester and replaces pyrimidine with a pyrazolo-pyrimidine scaffold.
- Impact: Ethyl ester offers faster hydrolysis rates compared to benzyl, which may be advantageous in prodrug design.
Benzyl 4-(N-(2-Bromoethyl)-N-(tert-Butoxycarbonyl)Sulfamoyl)Piperazine-1-Carboxylate ()
- Key Differences : Introduces a sulfamoyl group and bromoethyl side chain.
- Bromoethyl enables alkylation reactions, expanding utility in linker chemistry for PROTACs .
Structural and Property Comparison Table
Biological Activity
Benzyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate is a synthetic compound characterized by a unique structural framework that includes a piperazine core and a trifluoromethyl-substituted pyrimidine moiety. This compound has garnered attention for its potential biological activities, particularly in the realm of pharmacology.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : 366.34 g/mol
- CAS Number : 2034262-13-8
The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological targets. The presence of the piperazine ring contributes to its pharmacological properties, making it a candidate for various therapeutic applications.
Research indicates that this compound acts as a modulator of several receptors, particularly those involved in pain and anxiety pathways. It has been shown to influence fatty acid amide hydrolase (FAAH) activity, which plays a vital role in the endocannabinoid system, thereby potentially providing therapeutic effects in conditions such as anxiety and chronic pain.
Biological Activity
The biological activity of this compound can be summarized as follows:
- Receptor Modulation : It has been identified as a modulator for various receptors, which may include cannabinoid receptors due to its effect on FAAH.
- Therapeutic Potential : Investigations suggest its efficacy in treating anxiety disorders and pain management, showing promise in preclinical models.
Comparative Biological Activity
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Piperazine core, trifluoromethyl group | Modulates FAAH; potential anxiolytic and analgesic effects | Enhanced lipophilicity due to trifluoromethyl group |
| 4-(benzyl)-piperazine-1-carboxylic acid phenylamide | Benzyl group, piperazine core | Modulates FAAH | Lacks trifluoromethyl group |
| 4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxamide | Similar piperazine structure | Potentially similar receptor interactions | Different pyrimidine substitution |
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
- Anxiety and Pain Models : In animal models, compounds with similar structures have demonstrated significant reductions in anxiety-like behaviors and pain responses when administered .
- Receptor Binding Studies : Binding affinity assays indicate that the trifluoromethyl group enhances interactions with specific receptor sites compared to non-fluorinated analogs.
- Structure-Activity Relationships (SAR) : Research has highlighted the importance of the trifluoromethyl substitution in increasing biological potency, as evidenced by comparative SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
